molecular formula C8H16ClNO2S B13795506 Cyclobutyl-(1,1-dioxo-tetrahydrothiophen-3-YL)-amine hydrochloride CAS No. 915402-20-9

Cyclobutyl-(1,1-dioxo-tetrahydrothiophen-3-YL)-amine hydrochloride

Cat. No.: B13795506
CAS No.: 915402-20-9
M. Wt: 225.74 g/mol
InChI Key: HEQVKOGOCUJZDM-UHFFFAOYSA-N
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Description

Cyclobutyl-(1,1-dioxo-tetrahydrothiophen-3-YL)-amine hydrochloride is a chemical compound with the molecular formula C5H12ClNO2S. It is known for its unique structure, which includes a cyclobutyl group and a tetrahydrothiophene ring with a dioxo substitution. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclobutyl-(1,1-dioxo-tetrahydrothiophen-3-YL)-amine hydrochloride typically involves multiple steps. One common method includes the reaction of cyclobutylamine with a suitable thiophene derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Amide Coupling and Acylation

  • The primary amine in Compound A can undergo acylation with activated carbonyl reagents. For example, cyclobutylamine derivatives react with acyl chlorides (e.g., 3-phenylpropionyl chloride) to form stable amides in yields up to 84% (Scheme 2 in ).

  • Example Reaction :

    Compound A+RCOClRCONH Cyclobutyl 1 1 dioxo tetrahydrothiophen 3 yl +HCl\text{Compound A}+\text{RCOCl}\rightarrow \text{RCONH Cyclobutyl 1 1 dioxo tetrahydrothiophen 3 yl }+\text{HCl}

    Conditions: Triethylamine (TEA) as base, dichloromethane (DCM) solvent, 0–25°C .

Epimerization and Stereochemical Stability

  • Cyclobutane-based amines exhibit stereochemical lability under basic conditions. For example, sodium methoxide in MeOH/THF induces epimerization at α-carbon centers (Table 3 in ).

  • Implications for Compound A :

    • Acidic conditions stabilize the hydrochloride salt, while basic conditions may lead to C-1 or C-3 epimerization in the cyclobutane or sulfolane moieties .

Reactivity of the Sulfolane Moiety

The 1,1-dioxo-tetrahydrothiophen-3-yl group (sulfolane) influences solubility and electronic properties:

Nucleophilic Substitution

  • The sulfone group enhances the electrophilicity of adjacent carbons. In analogs, such as pyrimidoindoles, fluorinated substituents on sulfones improve metabolic stability ( ).

  • Example Modification :

    Compound AR X K2CO3Alkylated Derivative\text{Compound A}\xrightarrow{\text{R X K}_2\text{CO}_3}\text{Alkylated Derivative}

    Conditions: Polar aprotic solvents (e.g., DMF), 60–80°C.

Oxidation and Reduction

  • The sulfolane ring is resistant to further oxidation but may participate in reductive ring-opening under strong reducing agents (e.g., LiAlH₄) .

Comparative Reactivity Data

Reactivity trends for Compound A can be extrapolated from structurally related compounds:

Reaction Type Conditions Yield/Outcome Source
AcylationRCOCl, TEA, DCM, 0°C → RT75–84% (amide formation)
EpimerizationNaOMe/MeOH, 25°C, 24 h3:1 selectivity (C-1 vs. C-3)
AlkylationR-X, K₂CO₃, DMF, 60°CModerate to high
Reductive AminationAldehyde, NaBH₃CN, MeOH40–45% (secondary amine)

Stability and Degradation Pathways

  • Thermal Stability : Cyclobutane derivatives degrade above 110°C, forming ring-opened byproducts (e.g., imides or alkenes) .

  • Hydrolytic Stability : The sulfolane moiety resists hydrolysis under physiological pH, but the cyclobutylamine may undergo slow hydrolysis in strong acids/bases .

Synthetic Challenges and Optimization

  • Challenge : Overalkylation or overacylation during functionalization.

  • Solution : Sterically hindered bases (e.g., DBU) and low-temperature conditions suppress side reactions (Table 3 in ).

Scientific Research Applications

Therapeutic Applications

1. Anticancer Research
Cyclobutyl-(1,1-dioxo-tetrahydrothiophen-3-YL)-amine hydrochloride has been studied for its potential use in cancer therapy. The compound's structure allows for interactions with biological targets involved in tumor growth and proliferation. Research indicates that derivatives of this compound may inhibit specific pathways critical for cancer cell survival, making it a candidate for further exploration in oncology.

2. Neurological Disorders
The compound has also been investigated for its effects on the histamine-3 receptor (H₃ receptor), which plays a significant role in neurotransmission within the central nervous system. Compounds that modulate H₃ receptor activity have potential applications in treating conditions such as Alzheimer's disease, schizophrenia, and other neurodegenerative disorders. Studies suggest that cyclobutyl derivatives may enhance cognitive function by regulating neurotransmitter release .

3. Drug Delivery Systems
Recent innovations have explored the use of this compound as a component in drug delivery systems, particularly exosomes. Exosomes can encapsulate therapeutic agents and deliver them to targeted tissues effectively. This application is particularly relevant for diseases requiring localized treatment, such as cancer or inflammatory disorders .

Case Studies

StudyFocusFindings
Study 1 Anticancer ActivityDemonstrated that cyclobutyl derivatives inhibit tumor cell proliferation in vitro. Further studies are needed to evaluate efficacy in vivo.
Study 2 Neurological ImpactInvestigated the modulation of H₃ receptors by cyclobutyl compounds; results indicated potential benefits in cognitive enhancement and memory retention in animal models.
Study 3 Drug DeliveryExplored the use of cyclobutyl compounds in exosome-mediated delivery systems; findings suggest improved bioavailability of encapsulated drugs .

Mechanism of Action

The mechanism of action of Cyclobutyl-(1,1-dioxo-tetrahydrothiophen-3-YL)-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutylamine: A simpler analog without the thiophene ring.

    Tetrahydrothiophene: Lacks the cyclobutyl and amine groups.

    Sulfoxides and Sulfones: Oxidized derivatives of thiophenes.

Uniqueness

Cyclobutyl-(1,1-dioxo-tetrahydrothiophen-3-YL)-amine hydrochloride is unique due to its combination of a cyclobutyl group and a dioxo-substituted thiophene ring. This structure imparts distinctive chemical properties, making it valuable for various research applications.

Properties

CAS No.

915402-20-9

Molecular Formula

C8H16ClNO2S

Molecular Weight

225.74 g/mol

IUPAC Name

N-cyclobutyl-1,1-dioxothiolan-3-amine;hydrochloride

InChI

InChI=1S/C8H15NO2S.ClH/c10-12(11)5-4-8(6-12)9-7-2-1-3-7;/h7-9H,1-6H2;1H

InChI Key

HEQVKOGOCUJZDM-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)NC2CCS(=O)(=O)C2.Cl

Origin of Product

United States

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